BenchChemオンラインストアへようこそ!

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide

Antibacterial FtsZ inhibitor Allosteric inhibition

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide (CAS 954669-00-2) is a synthetic small molecule (C₁₈H₁₅ClF₂N₂O₂, MW 364.78 g/mol) that combines a 5-oxopyrrolidine scaffold, an N-(4-chlorophenyl) substituent, and a 2,6-difluorobenzamide moiety linked via a methylene bridge. The compound is listed as a research chemical by multiple international suppliers and is categorized as an amide derivative within the broader class of pyrrolidine-based bioactive molecules.

Molecular Formula C18H15ClF2N2O2
Molecular Weight 364.78
CAS No. 954669-00-2
Cat. No. B2530190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide
CAS954669-00-2
Molecular FormulaC18H15ClF2N2O2
Molecular Weight364.78
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C18H15ClF2N2O2/c19-12-4-6-13(7-5-12)23-10-11(8-16(23)24)9-22-18(25)17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H,22,25)
InChIKeyRSCUQGZOGVYTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide (CAS 954669-00-2): Procurement-Ready Chemical Profile & Structural Class Overview


N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide (CAS 954669-00-2) is a synthetic small molecule (C₁₈H₁₅ClF₂N₂O₂, MW 364.78 g/mol) that combines a 5-oxopyrrolidine scaffold, an N-(4-chlorophenyl) substituent, and a 2,6-difluorobenzamide moiety linked via a methylene bridge . The compound is listed as a research chemical by multiple international suppliers and is categorized as an amide derivative within the broader class of pyrrolidine-based bioactive molecules [1]. The 2,6-difluorobenzamide motif is a recognized pharmacophore that has been exploited in numerous drug discovery programs, notably as allosteric inhibitors of the bacterial cell division protein FtsZ and as store-operated calcium channel (SOC) blockers [2]. The combination of a 5-oxopyrrolidine core with a halogenated benzamide tail positions this compound at a structural intersection of monoamine reuptake inhibitor and antibacterial chemotypes, making it a versatile building block for medicinal chemistry and chemical biology applications.

Why Generic 5-Oxopyrrolidine or Benzamide Analogs Cannot Replace N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide in Research Workflows


Interchanging N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide with close structural analogs carries significant risk of altered or abolished biological activity. The 2,6-difluoro substitution pattern on the benzamide ring is not a trivial modification; it is a well-established pharmacophoric element critical for target engagement. Studies comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with its non-fluorinated analogue 3-methoxybenzamide (3-MBA) demonstrate that the fluorine atoms enhance allosteric FtsZ inhibition potency by approximately 10-fold [1]. A positional isomer such as the 3,4-difluorobenzamide variant (CAS 955246-03-4) would alter the electrostatic surface and hydrogen-bonding capacity of the molecule, potentially shifting selectivity between biological targets. Furthermore, the N-(4-chlorophenyl) group on the pyrrolidinone ring contributes to lipophilicity and π-stacking interactions that are absent in N-alkyl or N-unsubstituted analogues. Even subtle modifications to the methylene linker length or the oxidation state of the pyrrolidine ring (e.g., 5-oxo vs. reduced pyrrolidine) have been shown to dramatically impact monoamine transporter binding affinities in related chemotypes . Generic substitution without rigorous structure-activity relationship (SAR) validation can therefore lead to misleading or irreproducible experimental results.

Quantitative Differentiation Evidence for N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide: Comparator-Based Procurement Decision Support


2,6-Difluoro vs. Unsubstituted Benzamide: ~10-Fold Enhancement in FtsZ Allosteric Inhibition Potency (Class-Level Inference)

The 2,6-difluorobenzamide moiety has been validated as a critical pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ. A head-to-head comparison of 2,6-difluoro-3-methoxybenzamide (DFMBA) against the non-fluorinated 3-methoxybenzamide (3-MBA) revealed an approximately 10-fold increase in inhibitory potency attributable to the 2,6-difluoro substitution [1]. While this exact assay has not been reported for the target compound, the presence of the identical 2,6-difluorobenzamide motif strongly supports that N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide would exhibit significantly enhanced target engagement compared to an unsubstituted benzamide analogue.

Antibacterial FtsZ inhibitor Allosteric inhibition

Positional Isomer Differentiation: 2,6-Difluoro vs. 3,4-Difluorobenzamide Comparison

The target compound (2,6-difluorobenzamide) and its positional isomer N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-difluorobenzamide (CAS 955246-03-4) are both commercially available . The 2,6-difluoro pattern creates a symmetric electron-withdrawing environment that restricts the rotational freedom of the amide bond, thereby pre-organizing the molecule into a bioactive conformation. In contrast, the 3,4-difluoro substitution produces an asymmetric dipole that alters the molecular electrostatic potential surface. In the context of FtsZ inhibition, the 2,6-difluoro arrangement has been explicitly identified as the optimal substitution pattern for allosteric binding [1]; the 3,4-isomer would be predicted to exhibit reduced binding due to suboptimal complementarity with the allosteric pocket.

Medicinal chemistry SAR Positional isomer

5-Oxopyrrolidine Core: Regioisomeric Ketone Position Dictates Monoamine Transporter Potency

In a systematic SAR study of pyrrolidine-based monoamine reuptake inhibitors, the position of the ketone on the pyrrolidine ring was found to be a key determinant of potency against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Both 2-keto and 3-keto (i.e., 2-oxo and 3-oxo) pyrrolidine regioisomers demonstrated high levels of potency against all three transporters, but with distinct selectivity profiles . The target compound bears a 5-oxopyrrolidine (3-keto numbering relative to the amide linkage), positioning the carbonyl group at a specific spatial location relative to the 4-chlorophenyl and 2,6-difluorobenzamide substituents. Altering the ketone position to 2-oxo or reducing it to a fully saturated pyrrolidine would be expected to shift the molecule's transporter selectivity profile, potentially reducing polypharmacology or introducing off-target effects.

Monoamine reuptake Triple reuptake inhibitor Regioisomer

N-(4-Chlorophenyl) Substituent Contribution to Lipophilicity and Predicted CNS Permeability

The N-(4-chlorophenyl) group attached to the pyrrolidinone ring increases the calculated partition coefficient (cLogP) and enhances the molecule's predicted ability to cross biological membranes. Based on the molecular formula (C₁₈H₁₅ClF₂N₂O₂) and structural features, the compound is predicted to fall within favorable CNS drug-like chemical space (MW < 400, cLogP ~3-4, HBD = 1, HBA = 3) [1]. The chlorine atom at the para position of the phenyl ring contributes to metabolic stability by blocking a primary site of CYP450-mediated oxidation, a feature that distinguishes it from unsubstituted phenyl or 4-fluoro analogues, which may undergo more rapid oxidative metabolism [2].

CNS drug design Lipophilicity Blood-brain barrier

Optimal Procurement-Driven Application Scenarios for N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide


Bacterial Cell Division Inhibitor Screening: FtsZ Allosteric Inhibitor SAR Probe

The 2,6-difluorobenzamide moiety is a validated pharmacophore for allosteric FtsZ inhibition, with the 2,6-difluoro pattern shown to confer an approximate 10-fold potency advantage over non-fluorinated analogues [1]. This compound can serve as a core scaffold for designing next-generation antibacterial agents targeting Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA). The 5-oxopyrrolidine core and N-(4-chlorophenyl) group offer additional vectors for structure-based optimization.

Monoamine Transporter Polypharmacology: Triple Reuptake Inhibitor Lead Generation

Pyrrolidine-based ketone regioisomers have demonstrated high potency against serotonin, norepinephrine, and dopamine transporters simultaneously, a profile associated with broad-spectrum antidepressant activity . The target compound's unique 5-oxopyrrolidine architecture places it at a distinct point in SAR space relative to 2-keto and fully reduced pyrrolidine analogues, making it a valuable tool for dissecting the role of ketone positioning in transporter selectivity.

Chemical Biology Tool for Store-Operated Calcium Channel (SOC) Research

2,6-Difluorobenzamide derivatives have been identified as inhibitors of store-operated calcium channels, with applications in colorectal cancer cell migration studies [2]. The target compound, bearing the 2,6-difluorobenzamide pharmacophore linked to a functionalized pyrrolidinone, provides a novel chemotype for developing SOC inhibitors with potentially improved selectivity or pharmacokinetic properties.

Fragment-Based Drug Discovery Building Block for CNS-Targeted Libraries

With a molecular weight of 364.78 g/mol, favorable predicted CNS drug-likeness (cLogP ~3-4, single H-bond donor), and synthetic tractability via the amide and pyrrolidinone functional groups, this compound is well-suited as a late-stage fragment or lead-like scaffold in CNS drug discovery programs. The para-chloro substituent provides a synthetic handle for further derivatization via cross-coupling reactions [3].

Quote Request

Request a Quote for N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.